molecular formula C23H37IO3 B12038686 4-Iodo-2,5-dioctyloxybenzaldehyde CAS No. 186358-39-4

4-Iodo-2,5-dioctyloxybenzaldehyde

Cat. No.: B12038686
CAS No.: 186358-39-4
M. Wt: 488.4 g/mol
InChI Key: XBLXIWSNVRTGAD-UHFFFAOYSA-N
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Description

4-Iodo-2,5-dioctyloxybenzaldehyde is an organic compound with the molecular formula C23H37IO3. It is characterized by the presence of an iodine atom and two octyloxy groups attached to a benzaldehyde core. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2,5-dioctyloxybenzaldehyde typically involves the iodination of a benzaldehyde derivative followed by the introduction of octyloxy groups. One common method includes:

    Iodination: The starting material, 2,5-dioctyloxybenzaldehyde, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2,5-dioctyloxybenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products

    Substitution: Formation of 4-substituted-2,5-dioctyloxybenzaldehyde derivatives.

    Oxidation: Formation of 4-iodo-2,5-dioctyloxybenzoic acid.

    Reduction: Formation of 4-iodo-2,5-dioctyloxybenzyl alcohol.

Scientific Research Applications

4-Iodo-2,5-dioctyloxybenzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-2,5-dioctyloxybenzaldehyde involves its interaction with specific molecular targets. The iodine atom and aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The octyloxy groups provide hydrophobic interactions that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of octyloxy groups.

    4-Bromo-2,5-dioctyloxybenzaldehyde: Bromine atom instead of iodine.

    4-Iodo-2,5-dioctyloxybenzoic acid: Carboxylic acid group instead of aldehyde.

Uniqueness

4-Iodo-2,5-dioctyloxybenzaldehyde is unique due to the presence of long octyloxy chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the design of amphiphilic molecules or in the study of membrane-associated processes.

Properties

CAS No.

186358-39-4

Molecular Formula

C23H37IO3

Molecular Weight

488.4 g/mol

IUPAC Name

4-iodo-2,5-dioctoxybenzaldehyde

InChI

InChI=1S/C23H37IO3/c1-3-5-7-9-11-13-15-26-22-18-21(24)23(17-20(22)19-25)27-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3

InChI Key

XBLXIWSNVRTGAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1C=O)OCCCCCCCC)I

Origin of Product

United States

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